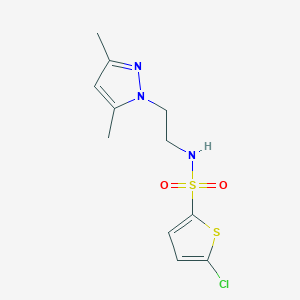

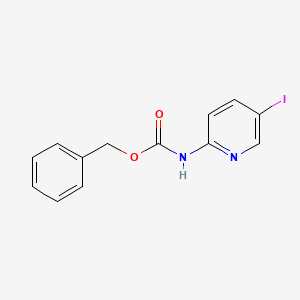

![molecular formula C5H2ClN3S B2816438 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 26271-17-0](/img/structure/B2816438.png)

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine” is a compound that has been explored for its versatility and selectivity towards aromatic nucleophilic substitution . It has been used as a building block for the synthesis of biologically attractive molecules and for organic materials or species with fluorescence properties .

Synthesis Analysis

The synthesis of similar compounds involves bromination of 3,4-diaminopyridine with 48% hydrobromic acid resulting in the formation of 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to obtain the final product .Chemical Reactions Analysis

The compound shows interesting reactivity towards aromatic nucleophilic substitution. Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .Applications De Recherche Scientifique

Electrochromic Materials

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine (PT) has been explored as a novel electron acceptor in electrochromic materials. A study demonstrated that PT-based donor-acceptor-type conjugated polymers exhibited excellent electrochromic properties, such as fast switching times, good coloration efficiency, and stability, making it a promising choice for developing novel neutral green electrochromic polymers (Ming et al., 2015).

Synthesis and Solubility

The synthesis of heterocyclic electron-poor monomer [1,2,5]thiadiazolo[3,4-c]pyridine has been achieved with high yields, offering good solubility in organic solvents. This property is crucial for applications requiring appropriate coating processes (Sun et al., 2011).

Liquid Crystals

Research has explored the use of bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles fused with aromatic and heteroaromatic rings, which are of interest for their liquid crystalline properties. These compounds, including 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, have shown potential in this field (Chmovzh et al., 2021).

Organic Photovoltaics

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine is also used in the field of organic photovoltaics. Studies have shown its role in improving interfacial contacts in small-molecule bulk-heterojunction organic photovoltaic systems, enhancing overall solar cell performance (García et al., 2012).

Dye-Sensitized Solar Cells

This compound has been incorporated into new dyes for dye-sensitized solar cells, demonstrating the potential to tune the HOMO and LUMO energy levels, extend absorption spectra into the NIR region, and achieve high efficiency in power conversion (Mao et al., 2014).

Greenhouse Gas Uptake

Microporous organic polymers involving [1,2,5]-thiadiazolo-[3,4-c]-pyridine have shown very high CO2 uptake at low pressure, highlighting their potential application in greenhouse gas capture and environmental sustainability (Hussain et al., 2017).

Orientations Futures

The compound and its derivatives have potential applications in the field of organic electronics due to their versatility in molecular structure . They could be used in the active layer in bulk heterojunction organic photovoltaics (OPVs), organic field-effect transistors (OFETs) due to their potential applications in flexible and low-cost E-paper, smart card, radio frequency identification, and displays .

Propriétés

IUPAC Name |

4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3S/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIYMCHKSMIMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NSN=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)

![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)

![4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2816371.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816374.png)

![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide](/img/structure/B2816376.png)

![7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2816377.png)